N-(5-chloro-2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative characterized by two distinct structural motifs:
- A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.
- A 3-oxothiomorpholin-2-yl group linked to the α-carbon of the acetamide backbone.
Molecular Formula: C₁₅H₁₈ClN₂O₃S (inferred from analogs in ).
Key Features:
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-19-10-3-2-8(14)6-9(10)16-12(17)7-11-13(18)15-4-5-20-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFAPRJVOFIWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
Thiomorpholin vs. Morpholinone Derivatives
- N-(4-isopropylphenyl)-2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide (): Replaces thiomorpholin with a morpholinone ring (oxygen instead of sulfur).
Thiomorpholin vs. Pyridazinone Derivatives
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide (): Features a pyridazinone core instead of thiomorpholin. Activity: Potent FPR2 agonist (calcium mobilization in neutrophils). Key Difference: Pyridazinone’s planar structure may enhance aromatic stacking interactions, unlike the non-planar thiomorpholin.
Substituted Acetamides with Varying Aromatic Groups
Chlorophenyl and Methoxyphenyl Variants
- N-(5-chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide (): Substitutes thiomorpholin with a thiophene-methylamino group. Molecular Formula: C₁₅H₁₇ClN₂O₂S. Activity: No direct data, but thiophene derivatives often exhibit antimicrobial or CNS activity.
2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide ():
- Contains an oxadiazole-thiophene hybrid.
- logP : 1.479 (lower than thiomorpholin analogs), suggesting improved aqueous solubility.
Anticancer Acetamide Derivatives
- N-[5-(4-Methoxyphenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (Compound 6e, ):
- Activity : IC₅₀ of 4.6 μM (PANC-1) and 2.2 μM (HepG2).
- Structural Contrast : Oxadiazole and pyridine moieties replace thiomorpholin, emphasizing the role of rigid heterocycles in cytotoxicity.
Pharmacological and Physicochemical Property Analysis
Physicochemical Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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